

An In-Depth Technical Guide to 2,3-Difluoro-6-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2,3-Difluoro-6-hydroxybenzaldehyde

Cat. No.: B064456

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This guide provides a comprehensive technical overview of **2,3-Difluoro-6-hydroxybenzaldehyde** (CAS No. 187543-89-1), a key fluorinated aromatic building block for researchers, medicinal chemists, and professionals in drug development and materials science. This document delves into its chemical and physical properties, synthesis and purification, reactivity, and applications, supported by detailed experimental protocols and safety information.

Introduction: The Significance of Fluorinated Salicylaldehydes

2,3-Difluoro-6-hydroxybenzaldehyde, also known as 5,6-difluorosalicylaldehyde, belongs to the class of fluorinated salicylaldehydes, which are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity to biological targets, and lipophilicity. The unique substitution pattern of this aldehyde, with two adjacent fluorine atoms and a hydroxyl group ortho to the aldehyde, presents a versatile scaffold for the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development.

Key Properties

Property	Value	Source(s)
CAS Number	187543-89-1	[1]
Molecular Formula	C ₇ H ₄ F ₂ O ₂	[1]
Molecular Weight	158.10 g/mol	[1]
IUPAC Name	2,3-difluoro-6-hydroxybenzaldehyde	[1]
Synonyms	5,6-Difluorosalicylaldehyde	[1]
Appearance	Powder	[2]
Melting Point	112 - 116 °C	

Spectral Data (Predicted and Analog-Based)

While a complete, published spectral dataset for **2,3-Difluoro-6-hydroxybenzaldehyde** is not readily available in the searched literature, the following represents expected spectral characteristics based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (downfield, ~9.8-10.5 ppm), the phenolic hydroxyl proton (variable, may be broad), and the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine, hydroxyl, and aldehyde substituents.
- ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a significantly downfield chemical shift (~190 ppm).[\[3\]](#) The aromatic carbons will appear in the range of ~110-160 ppm, with their chemical shifts and C-F coupling constants providing valuable structural information.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3200-3400 cm⁻¹), the aldehyde C-H stretch (~2750-2850 cm⁻¹), and the carbonyl group (C=O stretch, ~1650-1680 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

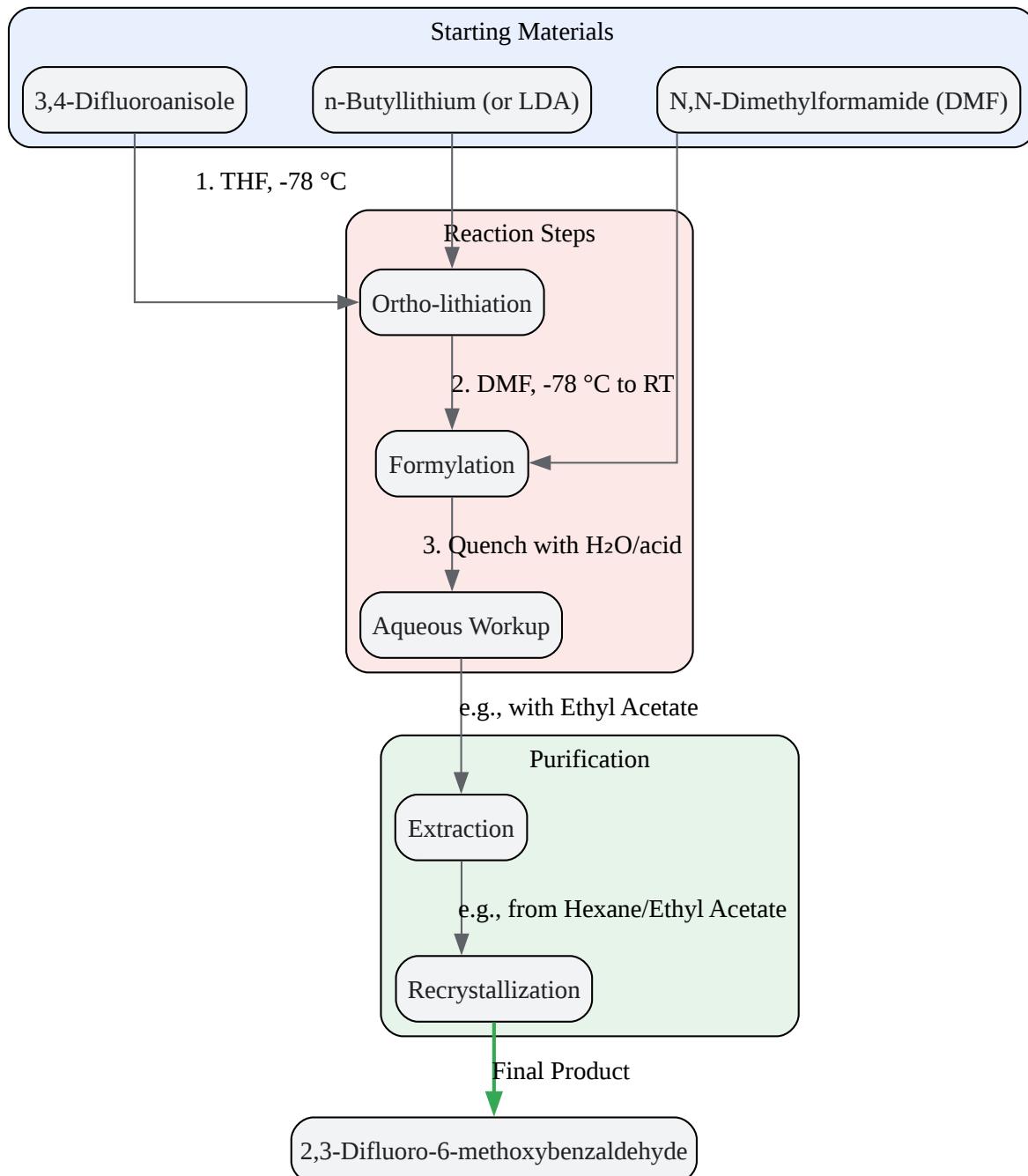
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the formyl group (-CHO) and other characteristic fragments.

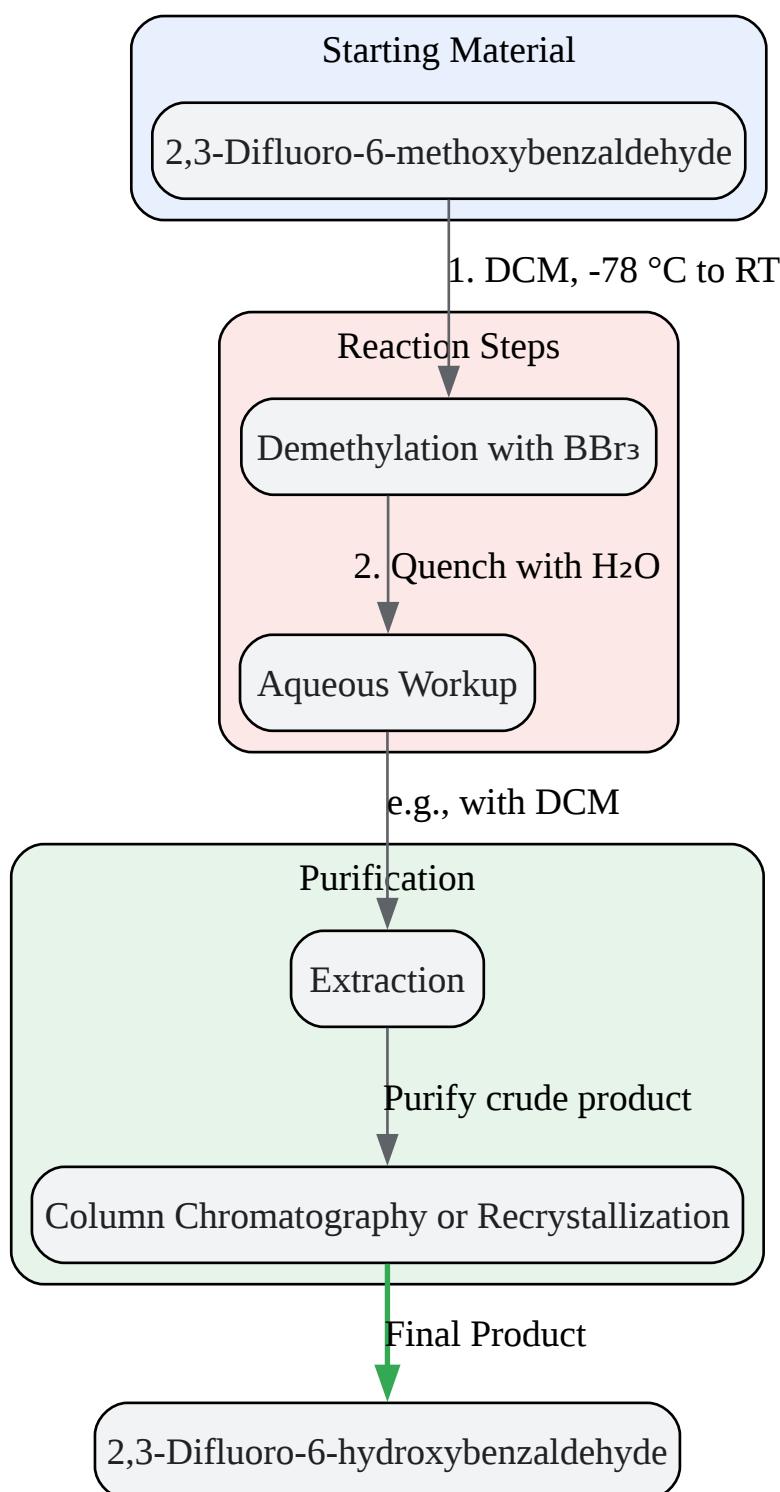
Synthesis and Purification

The synthesis of **2,3-Difluoro-6-hydroxybenzaldehyde** is not explicitly detailed in readily available literature. However, a highly plausible and scientifically sound two-step synthetic route can be devised based on the well-documented synthesis of its methoxy-protected precursor, 2,3-Difluoro-6-methoxybenzaldehyde, followed by a standard demethylation procedure.

Synthesis of the Precursor: 2,3-Difluoro-6-methoxybenzaldehyde

The synthesis of 2,3-Difluoro-6-methoxybenzaldehyde proceeds via a directed ortho-lithiation of 3,4-difluoroanisole, followed by formylation. This method is efficient and provides the precursor in high yield.



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Sources

- 1. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Difluoro-6-hydroxybenzaldehyde, CasNo.187543-89-1 Shanghai Sunway Co. Ltd. China (Mainland) [shanghaisunway.lookchem.com]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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